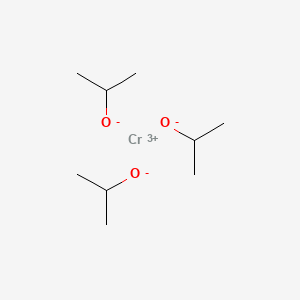
m-Cresol-d8
Descripción general
Descripción
m-Cresol-d8: 3-Methylphenol-d8 , is a deuterated form of m-Cresol. It is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
Aplicaciones Científicas De Investigación
Chemistry: m-Cresol-d8 is extensively used in NMR spectroscopy to study molecular structures and dynamics. Its deuterated nature provides clearer spectra by reducing background signals from hydrogen atoms .
Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its isotopic labeling helps in tracking the compound’s movement and transformation within biological systems .
Industry: this compound is used in the development of advanced materials and polymers. Its unique properties make it suitable for studying reaction mechanisms and material properties .
Mecanismo De Acción
Target of Action
m-Cresol-d8, also known as 3-Methylphenol-d8, is a derivative of m-Cresol . The primary target of m-Cresol is Insulin . Insulin is a hormone that plays a crucial role in regulating blood glucose levels.
Biochemical Pathways
Research has shown that m-cresol can be biosynthesized by a fungal chassis cell aspergillus nidulans . This process involves promoter engineering and gene multiplication for fine-tuned gene expression .
Pharmacokinetics
It’s known that the toxicity of 3-mp, a product of m-cresol, prevents higher production levels .
Result of Action
M-cresol, the parent compound, is known to have antiseptic, antimicrobial, and antifungal properties .
Action Environment
It’s known that the toxicity of 3-mp, a product of m-cresol, can be overcome by in vivo detoxification strategies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Cresol-d8 typically involves the deuteration of m-Cresol. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound involves similar deuteration processes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: m-Cresol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: this compound quinone.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Comparación Con Compuestos Similares
o-Cresol-d8: Another deuterated cresol isomer with similar applications in NMR spectroscopy.
p-Cresol-d8: Also used in NMR studies, with different substitution patterns on the aromatic ring.
Phenol-d6: A deuterated form of phenol, used for similar purposes in spectroscopy and research.
Uniqueness: m-Cresol-d8 is unique due to its specific substitution pattern, which provides distinct spectral properties in NMR studies. Its applications in tracing metabolic pathways and studying reaction mechanisms make it a valuable tool in various scientific fields .
Propiedades
IUPAC Name |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-IWRLGKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583732 | |
| Record name | 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-90-6 | |
| Record name | 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)







![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)




